1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid

描述

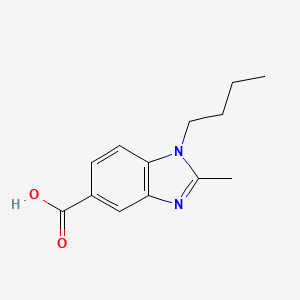

Chemical Structure: The compound features a benzodiazole (benzimidazole) core substituted with a butyl group at position 1, a methyl group at position 2, and a carboxylic acid at position 5 (C₁₃H₁₆N₂O₂; MW: 232.28 g/mol) . Its InChIKey (BELVDXFGPYHCJE-UHFFFAOYSA-N) confirms stereochemical uniqueness . Synthesis: While direct synthesis details are absent in the evidence, analogous compounds (e.g., 2-substituted benzimidazoles) are synthesized via condensation of 3,4-diaminobenzoic acid with aldehydes under acidic conditions .

属性

IUPAC Name |

1-butyl-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-4-7-15-9(2)14-11-8-10(13(16)17)5-6-12(11)15/h5-6,8H,3-4,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELVDXFGPYHCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C1C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzimidazole with butyl bromide in the presence of a base, followed by carboxylation using carbon dioxide under high pressure and temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

化学反应分析

1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

科学研究应用

Chemistry

1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid serves as a crucial building block in organic synthesis. It is used to create more complex organic molecules and heterocyclic compounds, which are essential in developing new materials and pharmaceuticals.

Biology

Research indicates that this compound possesses potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of benzodiazole exhibit significant antimicrobial activity against various pathogens. For instance, certain benzodiazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

- Anticancer Activities : Preliminary investigations suggest that this compound may have anticancer properties. Its mechanism may involve the modulation of specific molecular targets related to cell proliferation and apoptosis .

Medicine

In the medical field, ongoing research is focused on exploring the therapeutic potential of this compound:

- Therapeutic Agent : The compound is being studied for its potential role in treating diseases such as cancer and metabolic disorders. Its interaction with biological pathways could lead to novel treatment options .

Industrial Applications

This compound is also significant in industrial applications:

- Material Science : The compound is utilized in synthesizing coordination polymers, which have applications in material science for creating advanced materials with specific properties.

- Pharmaceuticals and Agrochemicals : It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products.

Case Studies

| Study | Application | Findings |

|---|---|---|

| He et al. (2020) | Material Science | Demonstrated the use of benzodiazole derivatives in coordination polymer synthesis, highlighting their potential for advanced materials. |

| Antimicrobial Study | Biology | Showed significant antibacterial activity against E. coli and B. cereus, indicating potential for food safety applications. |

| Anticancer Research | Medicine | Investigated the compound's effects on cancer cell lines, suggesting mechanisms for inducing apoptosis in malignant cells. |

作用机制

The mechanism of action of 1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

相似化合物的比较

Structural Modifications and Physicochemical Properties

*Calculated based on molecular formulas where explicit data is unavailable.

Market and Industrial Relevance

- Target Compound : Discontinued in catalogs, indicating niche use or synthesis challenges .

- CV-11974 : Clinically validated; represents a successful case of benzimidazole-based drug development .

- 2-(4-Chlorophenyl) analogue : Available commercially (American Elements), suggesting demand in medicinal chemistry .

生物活性

1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid (also known as 1-butyl-2-methyl-1H-benzimidazole-5-carboxylic acid) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-butyl-2-methyl-1H-benzimidazole-5-carboxylic acid

- Molecular Formula : C13H16N2O2

- Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial and potential therapeutic effects.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against several bacterial strains. For instance, it has shown promising activity against Gram-negative pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their antibiotic resistance profiles. The minimum inhibitory concentrations (MICs) for these pathogens were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Acinetobacter baumannii | 0.5 |

| Pseudomonas aeruginosa | 8 |

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 2 |

These results indicate that the compound possesses strong antibacterial properties, particularly against resistant strains .

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound's binding affinity to these targets was confirmed through structural analyses, which illustrated its interaction with the ATP-binding pocket of GyrB subunits in bacterial gyrase .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the benzodiazole class, providing insights into their therapeutic potential.

- Study on Antibacterial Efficacy :

- Toxicity Assessment :

- Pharmacokinetic Properties :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid, considering yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted precursors under reflux conditions. For example, a similar benzodiazole derivative (Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate) is synthesized via alkylation and condensation reactions using acetic acid as a solvent, with sodium acetate as a catalyst to improve cyclization efficiency . Yield optimization requires temperature control (80–100°C) and stoichiometric adjustments of the butyl and methyl substituents. Purification via recrystallization from DMF/acetic acid mixtures enhances purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural characterization of this compound?

- Methodological Answer :

- ¹H NMR : The butyl chain’s protons (δ 0.8–1.6 ppm) and methyl group (δ 2.3–2.5 ppm) should integrate correctly relative to aromatic protons (δ 7.0–8.5 ppm). Discrepancies in integration ratios may indicate incomplete substitution or side reactions.

- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group. Absence of this peak suggests esterification artifacts, requiring reanalysis under acidic hydrolysis conditions .

Q. What solubility challenges arise during biological assays, and how can they be mitigated?

- Methodological Answer : The compound’s poor aqueous solubility (common in benzodiazoles) can be addressed via:

- Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin-based solubilization.

- Derivatization : Conversion to sodium salts or ester prodrugs improves solubility for in vitro testing .

Advanced Research Questions

Q. How does the electronic nature of the 2-methyl and 1-butyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Computational modeling (DFT) predicts that electron-donating methyl groups stabilize the benzodiazole core, while the bulky butyl chain may sterically hinder electrophilic substitution at the 5-carboxylic acid position. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis, monitoring regioselectivity via HPLC .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., pH, bacterial strains). Orthogonal assays are recommended:

- Microdilution assays : Standardize inoculum size (1×10⁵ CFU/mL) and incubation time (18–24 hrs).

- Structural analogs : Compare activity with 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid derivatives to identify pharmacophore requirements .

Q. How can X-ray crystallography clarify conformational stability under varying pH conditions?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation at 293 K) reveals protonation states of the carboxylic acid group. For 5-Fluoro-1,3-dihydro-2,1-benzothiazole-4-carboxylic acid analogs, crystallographic data showed planar benzodiazole rings with dihedral angles <5°, confirming rigidity .

Q. What advanced purification techniques are suitable for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns with hexane/isopropanol gradients.

- Crystallization-induced asymmetric transformation : Seed with enantiopure crystals in ethanol/water mixtures to enforce chiral resolution .

Data Contradiction Analysis

Q. Why do melting points vary across literature sources (e.g., 139–140°C vs. 145°C)?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) can identify polymorph transitions. For example, 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid exhibits a sharp mp at 139.5–140°C when pure, while hydrated forms show broad endotherms .

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Solubility should be re-evaluated using the shake-flask method at 25°C. For benzodiazoles, logP values (~2.5) predict moderate solubility in ethanol and acetone but poor in hexane. Discrepancies may arise from residual solvents in crude products .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。